Methacryloyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-2-enoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO/c1-3(2)4(5)6/h1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWDDANCLNNEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191509 | |
| Record name | Methacryloyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-67-9 | |
| Record name | 2-Methyl-2-propenoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacryloyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacryloyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacryloyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methacryloyl Fluoride
Classical and Established Synthetic Routes
Traditional methods for preparing methacryloyl fluoride (B91410) have historically relied on the conversion of more readily available methacrylic acid derivatives, particularly methacryloyl chloride.
Synthesis via Methacryloyl Chloride Precursors
The most common and established method for synthesizing methacryloyl fluoride is through the halogen exchange reaction of methacryloyl chloride. researchgate.net This precursor is typically prepared from methacrylic acid by reacting it with chlorinating agents such as thionyl chloride or oxalyl chloride. researchgate.net Once obtained, methacryloyl chloride can be converted to this compound using various fluorinating agents.
One straightforward approach involves the reaction of methacryloyl chloride with a source of fluoride ions. mdpi.com A prominent example of this is the Swarts reaction, which traditionally uses metal fluorides to replace other halogens. iitk.ac.in The general transformation is depicted below:
Reaction Scheme for Synthesis from Methacryloyl Chloride O O // // CH2=C(CH3)-C-Cl + M-F -> CH2=C(CH3)-C-F + M-Cl
Polymerization Science of Methacryloyl Fluoride
Homopolymerization Mechanisms and Kinetics
The self-polymerization of methacryloyl fluoride (B91410) can be achieved through various initiation methods, each with distinct mechanisms and kinetic profiles.
Radical-Initiated Homopolymerization
The free-radical polymerization of methacryloyl fluoride is a common method for producing the homopolymer, poly(this compound). This process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN).
Detailed kinetic studies of the homopolymerization of this compound (MAF) have been conducted. Research investigating the process in methyl ethyl ketone (MEK) using AIBN as the initiator has provided insights into the reaction rates and mechanisms. kisti.re.kr The polymerization rate and the molecular weight of the resulting polymer are influenced by factors such as monomer concentration, initiator concentration, and temperature. The radical (co)polymerization of fluorinated monomers is often terminated by recombination rather than disproportionation. academie-sciences.fr
Controlled/Living Radical Polymerization Techniques (e.g., RAFT, ATRP)
Controlled/living radical polymerization (CLRP) techniques offer precise control over polymer molecular weight, architecture, and dispersity. While extensively used for various monomers, their application specifically to this compound is not widely documented in the reviewed literature. However, the principles of these techniques as applied to other fluorinated methacrylates provide a framework for potential synthesis strategies.
Reversible Addition-Fragmention Chain Transfer (RAFT) Polymerization: RAFT is a versatile CLRP method that can be applied to a wide range of monomers. nih.gov The control is achieved through the use of a chain transfer agent (CTA), typically a dithiocarbonyl compound. While specific studies on the RAFT polymerization of this compound are not prominent, research on similar monomers like pentafluorophenyl methacrylate (B99206) (PFPMA) has shown successful control using CTAs such as 4-cyanopentanoic acid dithiobenzoate. researchgate.net The choice of CTA is critical, as their effectiveness can be monomer-dependent. mdpi.com For instance, some CTAs that work well for acrylates may inhibit the polymerization of vinyl esters. mdpi.com Photo-controlled RAFT polymerization is another advanced method that allows for temporal control of the polymerization process by switching light "on" and "off". nih.gov
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CLRP technique that relies on a reversible redox process catalyzed by a transition-metal complex, typically copper-based. acs.org This method allows for the synthesis of well-defined polymers from monomers like styrenes, acrylates, and methacrylates. researchgate.net The halogen atom of the initiator plays a crucial role; chlorine and bromine are most effective for good molecular weight control. acs.org Fluorine is generally not used as the carbon-fluorine bond is too strong for the necessary homolytic cleavage. acs.org While direct ATRP of this compound may be challenging due to the C-F bond strength, photoredox-mediated ATRP has been used to graft methacrylate-based polymers from surfaces containing C-F bonds, suggesting potential pathways for modification. nih.gov Efficient photo-induced ATRP has been demonstrated for semifluorinated acrylate (B77674) and methacrylate monomers, yielding polymers with narrow molecular weight distributions. sciengine.com
Anionic Polymerization Approaches
Anionic polymerization can produce polymers with highly controlled structures, but its application to fluorine-containing monomers presents unique challenges. The high electrophilicity of many fluorinated monomers makes them susceptible to side reactions with anionic initiators. researchgate.net
The active center in methacrylate polymerization is generally an alkali metal ester enolate. cmu.edu However, the strong electron-withdrawing nature of fluorine can lead to side reactions. Weaker anionic initiators that are effective for monomers like methyl α-(trifluoromethyl)acrylate may not successfully initiate polymerization for other fluorinated monomers. researchgate.net Despite these difficulties, several fluorinated vinyl monomers that are difficult to polymerize via radical methods have been successfully polymerized under anionic conditions. researchgate.net For instance, anionic polymerization of 9-fluorenyl methacrylate (FMA) has been studied using initiators like n-butyllithium. tandfonline.com The synthesis of telechelic poly(methyl methacrylate) with specific end-groups has also been achieved through anionic polymerization using specialized initiators and terminating agents like carbon dioxide. kpi.ua
Copolymerization Studies and Monomer Reactivity
Copolymerization is a key strategy to tailor the properties of polymers by combining two or more different monomers. The incorporation of this compound into polymer chains with other monomers can impart unique characteristics such as improved thermal stability and chemical resistance. ontosight.ai
Copolymerization with Methyl Methacrylate
The copolymerization of this compound (MF) and methyl methacrylate (MMA) has been a subject of significant interest, particularly for the development of biomedical materials. ontosight.aijst.go.jp The resulting MF-MMA copolymers combine the properties of both monomers, and the final characteristics can be tuned by adjusting the monomer ratio in the feed. ontosight.ai
These copolymers exhibit enhanced thermal stability and chemical resistance compared to pure poly(methyl methacrylate) (PMMA) due to the presence of fluorine. ontosight.ai The reactivity ratios for the copolymerization of this compound (M2) with methyl methacrylate have been investigated, providing insight into the distribution of monomer units along the polymer chain. kisti.re.kr Copolymers of MF and MMA have been synthesized with various compositions and explored for applications such as dental materials designed to release fluoride ions over a prolonged period. jst.go.jpjst.go.jpnih.gov
| Monomer System | Reactivity Ratios | Method | Notes |
| This compound (M2) / Methyl Methacrylate (M1) | Investigation performed, specific values not cited in the provided search result. kisti.re.kr | Radical Copolymerization | The reactivity ratios determine the copolymer composition and structure (random, alternating, or blocky). |
This table is based on available data from the search results. Specific numerical values for reactivity ratios were not provided in the cited source.
Copolymerization with Other Fluorinated and Non-Fluorinated Monomers
This compound can be copolymerized with a variety of other monomers to create polymers with a wide range of properties. The reactivity of fluorinated monomers can differ significantly from their non-fluorinated counterparts. paint.org
Copolymerization with Fluorinated Monomers: The copolymerization of different fluorinated monomers is a strategy to create materials with very high fluorine content and specialized properties. For example, 2-trifluoromethacrylates (MAF-funcs), which are structurally related to this compound, have been successfully copolymerized with vinylidene fluoride (VDF). academie-sciences.frresearchgate.net These reactions can sometimes lead to quasi-alternating copolymers, depending on the reactivity ratios of the comonomers. academie-sciences.fr
Copolymerization with Non-Fluorinated Monomers: Copolymerizing fluorinated monomers with common non-fluorinated monomers is an effective way to balance properties and cost. core.ac.uk However, the reactivity differences can be stark. Fluorinated alkenes, for instance, often show poor reactivity in copolymerizations with polar non-fluorinated monomers like acrylates. nih.gov The introduction of fluorinated (meth)acrylate monomers into polymer chains via free radical copolymerization can lead to new materials with improved solubility and processability compared to traditional fluoropolymers. sciengine.com This approach allows for the synthesis of random, block, or graft copolymers, with controlled/living radical polymerization methods providing access to well-defined structures. core.ac.uk For example, fluorinated polyacrylate copolymers have been synthesized by the radical polymerization of monomers like dodecafluoroheptyl methacrylate with butyl acrylate and methyl methacrylate. core.ac.uk
Determination and Analysis of Monomer Reactivity Ratios
The copolymerization behavior of this compound (MF) with other vinyl monomers is quantified by monomer reactivity ratios (r). These ratios, typically denoted as r₁ and r₂, are critical for predicting copolymer composition and microstructure. They represent the relative rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer versus adding a molecule of the comonomer. The determination of these ratios is commonly achieved through experimental methods where the copolymer composition is analyzed at low conversion for a series of different initial monomer feed compositions.
Several linearization methods are employed to calculate reactivity ratios from the copolymerization equation, including the Finemann-Ross, inverted Finemann-Ross, Kelen-Tüdös, and Yezrielev-Brokhina-Roskin methods. cellulosechemtechnol.ro These graphical methods allow for the determination of r₁ and r₂ from the slope and intercept of a plotted line. cellulosechemtechnol.ro
The Alfrey-Price Q-e scheme is another valuable tool for predicting monomer reactivity without direct experimental copolymerization data for every monomer pair. researchgate.net The parameter 'Q' represents the reactivity of a monomer due to resonance stabilization, while 'e' quantifies the polarity of the vinyl group, influenced by electron-withdrawing or -donating substituents. researchgate.netresearchgate.net The highly electron-withdrawing fluorine atom in this compound is expected to result in a large positive 'e' value, indicating its electrophilic nature and influencing its reactivity towards other monomers. researchgate.net
Table 1: Methods for Determining Monomer Reactivity Ratios
| Method | Description | Key Parameters |
| Finemann-Ross | A graphical linearization method based on the differential copolymerization equation. | G vs. H plot |
| Kelen-Tüdös | A modification of the Finemann-Ross method that introduces a parameter α to spread the data points more evenly. | η vs. ξ plot |
| Alfrey-Price Scheme | A semi-empirical method to estimate reactivity ratios based on monomer-specific parameters. | Q (reactivity) and e (polarity) values |
This table provides an overview of common methods used to analyze monomer reactivity in copolymerization systems.
Reaction Kinetics and Thermodynamic Analysis of Polymerization
The polymerization of this compound, like other vinyl monomers, is governed by fundamental principles of reaction kinetics and thermodynamics. These factors determine the rate of polymerization, the degree of polymerization, and whether the reaction is favorable under specific conditions.
Kinetic Modeling of Polymerization Processes
The general rate equation for free-radical polymerization is: Rₚ = kₚM⁰·⁵ nih.gov
Where 'f' is the initiator efficiency. nih.gov
Kinetic models can become more complex, especially in bulk polymerization where autoacceleration (the gel effect or Trommsdorff-Norrish effect) is observed. researchgate.net This phenomenon, characterized by a rapid increase in the polymerization rate at higher conversions, is attributed to a decrease in the termination rate constant (kₜ) due to increased viscosity of the medium, which hinders the diffusion of large polymer radicals. researchgate.net Models for such systems often incorporate diffusion-controlled termination and may consist of multiple contributions to describe the reaction both before and during autoacceleration. researchgate.net While specific kinetic models for this compound are not extensively published, the principles derived from studies of analogous monomers like methyl methacrylate (MMA) are applicable. researchgate.net These models are crucial for reactor design, process control, and achieving desired polymer properties.
Table 2: Key Parameters in Polymerization Kinetic Models
| Parameter | Symbol | Description |
| Rate of Polymerization | Rₚ | The rate of consumption of monomer per unit time. nih.gov |
| Propagation Rate Constant | kₚ | Rate constant for the addition of monomer to a growing polymer chain. acs.org |
| Termination Rate Constant | kₜ | Rate constant for the reaction between two polymer radicals, ending their growth. acs.org |
| Initiator Efficiency | f | The fraction of initiator radicals that successfully start a polymer chain. nih.gov |
This interactive table outlines the fundamental parameters used in the kinetic modeling of free-radical polymerization.
Energetic Considerations in Polymerization Initiation and Propagation
The thermodynamics of polymerization are described by the Gibbs free energy change (ΔGₚ), which is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization: ΔGₚ = ΔHₚ - TΔSₚ 213.55.90
For polymerization to be thermodynamically favorable, ΔGₚ must be negative. 213.55.90
Entropy (ΔSₚ): The entropy change for polymerization is invariably negative. This is due to the loss of translational degrees of freedom as many small, independent monomer molecules are converted into a single, long polymer chain. libretexts.org This decrease in disorder makes the TΔSₚ term positive, opposing the polymerization process.
The negative entropy term means that at a certain temperature, known as the ceiling temperature (Tₑ) , the enthalpic and entropic contributions balance out (ΔGₚ = 0). Above the ceiling temperature, polymerization is thermodynamically unfavorable, and depolymerization dominates. The ceiling temperature is calculated as: Tₑ = ΔHₚ / ΔSₚ
Activation Energies:
Initiation: This step involves the decomposition of an initiator to form free radicals, which requires an activation energy (Eₔ). The rate of initiation is highly temperature-dependent.
Propagation: The addition of a monomer to the growing radical chain also has an activation energy (Eₚ).
Termination: As a diffusion-controlled process, the activation energy for termination (Eₜ) is related to the energy required for polymer radicals to diffuse through the reaction medium. nih.gov
The rate of polymerization increases with temperature, as the rate constants for all steps increase. However, the degree of polymerization often decreases at higher temperatures because the activation energy for termination is generally lower than for propagation, and chain transfer reactions become more significant. acs.org The specific energetic profile of this compound polymerization will be influenced by the strong inductive effect of the fluorine atom, affecting the reactivity of the radical and monomer.
Spectroscopic Characterization and Conformational Analysis
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in understanding the conformational equilibrium and vibrational dynamics of methacryloyl fluoride (B91410).
Infrared spectra of methacryloyl fluoride have been recorded across various phases—gaseous, liquid, and solid—spanning a wide spectral range from 3500 to 40 cm⁻¹. aip.orgaip.org In the gas phase, studies have utilized path lengths of up to 1 meter to obtain detailed spectra. aip.orgips.ac.ru The far-infrared region has been particularly crucial for determining the asymmetric potential function for the internal rotation of the O=C-F group. aip.orgaip.org From these far-infrared data, potential constants have been evaluated, providing quantitative insights into the rotational dynamics. aip.orgresearchgate.net Specifically, the potential constants were determined to be V₁ = 257±4 cm⁻¹, V₂ = 1582±6 cm⁻¹, and V₃ = 173±3 cm⁻¹. aip.orgresearchgate.net Furthermore, analysis of the infrared spectra has facilitated the calculation of the methyl torsional barrier, which was found to be 1.77 kcal/mol. aip.orgaip.org Infrared spectroscopy has also been employed in studying the hydrolysis of copolymers containing this compound, where the formation of anhydride (B1165640) was detected. jst.go.jp
Complementing the IR data, Raman spectra of this compound have been recorded for the gaseous, liquid, and solid states, typically in the 3500–10 cm⁻¹ range. aip.orgaip.org Qualitative depolarization values have been obtained from the Raman spectrum of the liquid phase. aip.orgaip.org Variable temperature studies of the Raman spectrum have been particularly insightful for determining the enthalpy difference between the s-trans and s-cis conformers. aip.orgaip.org In the liquid phase, this enthalpy difference was determined to be 444 cm⁻¹ (1270 cal/mol), which compares well with the value of 430 cm⁻¹ (1230 cal/mol) obtained from far-infrared data for the gaseous state. aip.orgaip.org For the gas and liquid phases, other studies reported conformational enthalpy differences of 176±40 cm⁻¹ (503±114 cal/mol) and 625±51 cm⁻¹ (1787±146 cal/mol), respectively. dntb.gov.ua
A complete vibrational assignment for the fundamental modes of this compound has been proposed based on data from infrared spectra of the gas and solid phases and Raman spectra of all three physical states. dntb.gov.ua These assignments are supported by ab initio Hartree-Fock gradient calculations. dntb.gov.ua The analysis of the vibrational spectra reveals both the similarities and differences between the s-cis and s-trans isomers. aip.org Theoretical calculations have suggested that some of the low-frequency torsional modes warrant further investigation. aip.org The torsional frequencies for the s-trans and s-cis isomers in the ground electronic state (S₀) have been identified at 80.9 cm⁻¹ and 59.8 cm⁻¹, respectively. researchgate.net
Table 1: Conformational Enthalpy Differences and Torsional Barrier of this compound
| Parameter | Gas Phase | Liquid Phase | Source |
| Enthalpy Difference (cm⁻¹) | 430 | 444 | aip.orgaip.org |
| Enthalpy Difference (cal/mol) | 1230 | 1270 | aip.orgaip.org |
| Enthalpy Difference (cm⁻¹) | 176 ± 40 | 625 ± 51 | dntb.gov.ua |
| Enthalpy Difference (cal/mol) | 503 ± 114 | 1787 ± 146 | dntb.gov.ua |
| Methyl Torsional Barrier (kcal/mol) | 1.77 | - | aip.orgaip.org |
Electronic Spectroscopy Insights
Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule.
The UV absorption spectrum of this compound in the gas phase has been recorded in the wavenumber range of 32300–35900 cm⁻¹. researchgate.netresearchgate.net A detailed analysis of this high-resolution spectrum revealed a vibrational structure consisting of 153 absorption bands. ips.ac.ruresearchgate.netresearchgate.net This extensive vibrational structure has been fully assigned for the first time. researchgate.netresearchgate.net The origin of the electronic transitions (0-0 bands) for the s-trans and s-cis conformers were determined to be at 35670.0 cm⁻¹ and 35371.1 cm⁻¹, respectively. researchgate.netresearchgate.net
Theoretical studies using methods like RHF/6-31G ab initio calculations have been performed to understand the nature of electronic transitions in this compound. niscpr.res.in These calculations, which include configuration interaction between singly excited electronic states, provide insights into the energies and oscillator strengths of the transitions for both the s-trans and s-cis conformers. niscpr.res.in Upon electronic excitation, significant changes in the molecular geometry are predicted. niscpr.res.in For instance, the C1=C3, C2=O4, and C1-C5 bond lengths are expected to increase, while the C1-C2 bond length decreases. niscpr.res.in The potential barrier for internal rotation from the s-trans to the s-cis conformer is predicted to increase substantially in the first excited state (S₁) compared to the ground state (S₀). niscpr.res.in For this compound, the calculated potential barrier increases from 2971.2 cm⁻¹ (8.498 kcal/mol) in the S₀ state to 10995.1 cm⁻¹ (31.447 kcal/mol) in the S₁ state. niscpr.res.in The torsional frequencies in the first excited electronic state (S₁) have been found to be 134.1 cm⁻¹ for the s-trans-isomer and 103.6 cm⁻¹ for the s-cis-isomer. researchgate.net
Table 2: Electronic Transition Data for this compound
| Parameter | s-trans Conformer | s-cis Conformer | Source |
| 0-0 Transition (cm⁻¹) | 35670.0 | 35371.1 | researchgate.netresearchgate.net |
| Torsional Frequency S₀ (cm⁻¹) | 80.9 | 59.8 | researchgate.net |
| Torsional Frequency S₁ (cm⁻¹) | 134.1 | 103.6 | researchgate.net |
| Rotational Barrier S₀ (cm⁻¹) | 2971.2 | - | niscpr.res.in |
| Rotational Barrier S₁ (cm⁻¹) | 10995.1 | - | niscpr.res.in |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the molecular structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all NMR-active, provides a comprehensive platform for its characterization.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the vinyl protons and the methyl protons. The two geminal vinyl protons are chemically non-equivalent and would typically appear as separate multiplets due to coupling to each other and to the methyl protons. The methyl protons would present as a single resonance, likely a doublet or a more complex multiplet due to coupling with the vinyl protons.
¹³C NMR: The ¹³C NMR spectrum, particularly with proton decoupling, would show four distinct signals corresponding to the carbonyl carbon, the two olefinic carbons, and the methyl carbon. The carbon directly bonded to the fluorine atom (the carbonyl carbon) will exhibit a large one-bond C-F coupling constant (¹JC-F), appearing as a doublet in a non-fluorine-decoupled spectrum. magritek.comblogspot.com Long-range C-F couplings to the other carbons in the molecule are also expected, providing further structural information. magritek.comblogspot.com
¹⁹F NMR: As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. wikipedia.orgmagritek.com this compound would show a single resonance in its ¹⁹F NMR spectrum. The chemical shift of this fluorine nucleus is highly sensitive to its electronic environment. biophysics.org Coupling to the protons in the molecule, particularly the vinyl protons, would split this signal into a complex multiplet, providing valuable information about the through-bond connectivity. wikipedia.org
Interactive Data Table: Typical NMR Chemical Shift Ranges for Functional Groups in Similar Acryloyl Compounds
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
| ¹H | Vinyl (C=CH₂) | 5.5 - 6.5 | Multiplet |
| ¹H | Methyl (CH₃) | 1.8 - 2.2 | Multiplet |
| ¹³C | Carbonyl (C=O) | 160 - 180 | Singlet (or Doublet due to ¹JC-F) |
| ¹³C | Olefinic (C=CH₂) | 120 - 140 | Singlet |
| ¹³C | Methyl (CH₃) | 15 - 25 | Singlet |
| ¹⁹F | Acyl Fluoride (COF) | +20 to +50 (relative to CFCl₃) | Multiplet |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The values presented are based on general ranges for similar functional groups. carlroth.comwisc.edu
Conformational Isomerism and Torsional Dynamics
This compound exists as a mixture of two planar conformers, s-trans and s-cis, which arise from the rotation around the C-C single bond connecting the carbonyl group and the vinyl group. nasa.govaip.org
The s-trans and s-cis conformers of this compound have been identified and characterized through various spectroscopic techniques, including infrared (IR), Raman, and microwave spectroscopy. researchgate.netaip.org
s-trans Conformer: In this conformation, the carbonyl bond and the carbon-carbon double bond are oriented in a trans position relative to each other. This conformer is consistently found to be the more stable and predominant form at ambient temperature. researchgate.netaip.org
s-cis Conformer: Here, the carbonyl bond and the carbon-carbon double bond are in a cis orientation. This conformer is higher in energy compared to the s-trans form. aip.orgresearchgate.net
Ab initio calculations and experimental data from vibrational spectroscopy have confirmed these two planar structures. aip.orgdntb.gov.ua The energy difference between the s-cis and s-trans isomers is calculated to be less than 1 kcal/mol, with the s-trans form being favored. nasa.govaip.org Studies using infrared and Raman spectra of the gas, liquid, and solid phases have provided detailed vibrational assignments for both conformers. aip.org
The energy barriers for the interconversion between the s-trans and s-cis conformers, as well as the barrier to internal rotation of the methyl group, have been determined both experimentally and through computational methods.
Far-infrared spectroscopy has been a key experimental technique for probing the torsional potential functions. aip.org From these studies, the potential coefficients governing the internal rotation of the acyl fluoride (O=C-F) group have been determined. aip.org Variable temperature Raman spectroscopy has also been employed to determine the enthalpy difference between the conformers in both gaseous and liquid states. researchgate.netaip.org
Ab initio calculations have also been performed to determine these barriers. For instance, calculations at the SCF level with a split valence basis set predicted a torsional barrier of 7.0 kcal/mol for the interconversion of the s-trans to the s-cis form. aip.orgdntb.gov.ua This is somewhat higher than experimentally derived values of 5.1 and 6.5 kcal/mol. aip.orgdntb.gov.ua The barrier for the internal rotation of the methyl group has been calculated to be around 1.5 to 1.77 kcal/mol. aip.orgdntb.gov.ua
Interactive Data Table: Torsional Barriers and Enthalpy Differences for this compound
| Parameter | Experimental Value (kcal/mol) | Calculated Value (kcal/mol) | Method |
| s-trans to s-cis Barrier | 5.1 - 6.5 aip.orgdntb.gov.ua | 7.0 aip.orgdntb.gov.ua | Far-IR, Raman, Ab initio |
| Enthalpy Difference (ΔHs-cis - s-trans) | 1.23 aip.org | < 1.0 nasa.govaip.org | Far-IR, Raman, Ab initio |
| Methyl Torsional Barrier | 1.77 aip.org | 1.5 aip.orgdntb.gov.ua | Far-IR, Ab initio |
The specific conformation (s-trans or s-cis) of this compound has a significant influence on various molecular properties, including the dipole moment and vibrational spectra.
The vibrational frequencies observed in IR and Raman spectroscopy are also conformation-dependent. aip.org Specific vibrational modes, particularly the low-frequency torsional modes, are unique to each conformer and serve as fingerprints for their identification. nasa.govaip.org The slight differences in bond lengths and angles between the s-cis and s-trans isomers, though small, result in detectable shifts in the vibrational frequencies of various functional groups. aip.orgdntb.gov.ua This sensitivity of the vibrational spectra to conformation is a fundamental principle used in its structural analysis. researchgate.net
Computational Chemistry and Theoretical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are fundamental tools for the theoretical investigation of methacryloyl fluoride (B91410). These first-principles calculations have been instrumental in elucidating the molecule's geometric and electronic characteristics, as well as its conformational landscape.
Theoretical calculations have been employed to determine the optimized geometries of the s-cis and s-trans conformers of methacryloyl fluoride. aip.orgresearchgate.net Studies using Self-Consistent Field (SCF) methods with split-valence basis sets have shown good agreement with experimental structures, with only slight variations predicted between the two isomers. aip.orgresearchgate.net Researchers have utilized various basis sets, including 3-21G and 6-31G*, to perform Hartree-Fock gradient calculations, yielding complete equilibrium geometries for both rotamers. dntb.gov.ua
Advanced theoretical studies using DFT and Hartree-Fock (HF) methods with extended basis sets that include polarization and correlation effects have been conducted to understand the conformational characteristics of methacryloyl halides, including the fluoride derivative. researchgate.net These calculations have been performed for both the electronic ground (S0) and first excited (S1) states. researchgate.net For instance, DFT calculations at the B3LYP/6-31G** level have been used to obtain optimized geometries. researchgate.net The structural parameters obtained from these calculations are generally in good agreement with experimental data. aip.orgnasa.gov However, some theoretical studies have suggested a re-examination of the carbonyl geometry based on their findings. aip.orgresearchgate.net
Computational methods have been extensively used to predict the vibrational spectra of this compound. aip.orgresearchgate.net Both ab initio Hartree-Fock and DFT methods have been employed to calculate the theoretical vibrational frequencies. researchgate.net These calculations provide a basis for assigning the fundamental vibrational modes observed in experimental infrared (IR) and Raman spectra. researchgate.netdntb.gov.ua
Calculated vibrational spectra have highlighted the similarities and differences between the s-cis and s-trans isomers. aip.org These theoretical predictions have also pointed to areas in the experimental assignments that may require further investigation, particularly concerning the low-frequency torsional modes. aip.org The harmonic force fields for both the s-cis and s-trans isomers have been examined to better understand the molecule's conformational properties. aip.orgresearchgate.net
A key area of theoretical investigation for this compound is its conformational isomerism, focusing on the s-cis and s-trans forms. aip.org Ab initio calculations at the SCF level with a split-valence basis set have been performed to examine the torsional potentials. aip.org These calculations indicate that the energy difference between the s-cis and s-trans isomers is less than 1 kcal/mol, with the s-trans conformer being the more stable form. aip.orgnasa.gov
The torsional barrier for the interconversion from the s-trans to the s-cis form has been a subject of detailed study. Early ab initio calculations predicted this barrier to be 7.0 kcal/mol, which is slightly higher than experimental values of 5.1 and 6.5 kcal/mol. aip.org It has been noted that including the difference in zero-point energies between the reactants and the transition state is important when evaluating torsional potentials. aip.org For the methyl group, a rotational barrier of 1.5 kcal/mol was calculated, with the preferred conformation having a hydrogen atom eclipsed with the carbon-carbon double bond. aip.org
Potential energy curves for the ground (S0) and first excited (S1) states have been plotted to study the rotational isomerism, confirming the existence of two stable s-trans and s-cis conformers. researchgate.net These studies have helped to rule out the possibility of a higher energy gauche conformer that had been suggested in some experimental measurements. researchgate.net The analysis of the torsional potential suggests that a rigid rotor approximation provides a reasonable description of the motion of the COF group. nasa.gov
| Computational Method | Basis Set | Property | Calculated Value | Experimental Value |
|---|---|---|---|---|
| SCF | Split Valence | s-trans/s-cis Energy Difference | <1 kcal/mol (s-trans more stable) | - |
| SCF | Split Valence | s-trans to s-cis Torsional Barrier | 7.0 kcal/mol | 5.1, 6.5 kcal/mol |
| SCF | Split Valence | Methyl Group Torsional Barrier | 1.5 kcal/mol | 1.77 kcal/mol aip.org |
| DFT/HF | Extended with polarization/correlation | Conformational Isomers | s-trans and s-cis confirmed | s-trans and s-cis observed |
Molecular Dynamics Simulations
While extensive research exists on the static computational properties of this compound, specific studies focusing on its molecular dynamics (MD) simulations are not prevalent in the readily available literature. MD simulations could provide deeper insights into the dynamic behavior of this compound, such as the time-evolution of its conformational changes and its interactions in a condensed phase or solution. The application of ab initio molecular dynamics (AIMD) has been shown to be a powerful tool for comparing computed and experimental IR spectra for various molecules, suggesting its potential utility for this compound. nih.gov
Advanced Quantum Mechanical Approaches
Beyond standard DFT and HF methods, more advanced quantum mechanical approaches are being developed and applied to study complex molecular systems. For this compound, studies have incorporated post-HF techniques and large basis sets to gain a more accurate understanding of its conformational peculiarities and physicochemical parameters. niscpr.res.in These advanced methods, which can include higher levels of electron correlation, are crucial for refining the calculated energetic and structural properties. nih.gov The development of new quantum chemistry software continues to expand the capabilities for applying high-level post-Hartree-Fock methods to molecular systems, which could be beneficial for future studies on this compound. aip.org
Correlating Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the correlation of theoretical predictions with experimental data. For this compound, calculated structures have been found to be in reasonably good agreement with experimental findings. aip.orgresearchgate.net Theoretical vibrational spectra have been compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. aip.orgdntb.gov.ua
While there is generally good agreement, some discrepancies have been noted. For instance, the calculated torsional barrier for s-trans to s-cis interconversion was found to be somewhat higher than experimental values. aip.org However, by fitting the calculated data to a three-term Fourier series, it was possible to reproduce the experimentally derived barrier. aip.orgnasa.gov This highlights the importance of the theoretical model and the methods used for comparison. The direct and quantitative comparison of calculated and measured IR spectra is emerging as a sophisticated approach to benchmark quantum-chemical methods, with spectra simulated from ab initio molecular dynamics often showing better agreement with experimental results than static calculations. nih.gov
Advanced Materials Applications of Methacryloyl Fluoride Polymers
Development of Novel Fluorinated Polymers and Copolymers
The strategic incorporation of fluorine into polymer structures unlocks a range of desirable material properties. Methacryloyl fluoride (B91410) serves as a key monomer in creating these advanced polymers and copolymers, allowing for precise control over their final characteristics.
The synthesis of polymers from methacryloyl fluoride often involves copolymerization with other monomers to create materials with tailored properties. A common approach is the copolymerization of this compound (MF) with methyl methacrylate (B99206) (MMA). ontosight.aijst.go.jpjst.go.jp This process can be controlled to produce copolymers with alternating or random sequences of the monomer units. ontosight.ai The specific ratio of MF to MMA is a critical parameter that can be adjusted to fine-tune the properties of the resulting copolymer for specific applications, such as dental materials or specialized coatings. ontosight.aijst.go.jp
Research has also focused on synthesizing novel fluorine-containing methacrylate monomers derived from starting materials like perfluoro-2-methyl-2-pentene. mdpi.comnih.govresearchgate.net These monomers are then copolymerized with a variety of standard alkyl methacrylates (e.g., methyl, ethyl, butyl methacrylate) to yield a diverse range of fluorinated polymers. mdpi.comnih.gov This synthetic flexibility allows for the creation of materials with predictable fluorine content and specific functional groups, enabling the development of everything from hyperbranched copolymers for medical imaging to protective coatings for cultural heritage. rsc.orgmdpi.compaint.org The general strategy is to employ simple and established polymerization processes to create materials with an optimized amount of fluorine and suitable thermomechanical properties for the intended application. paint.org
For example, co- and ter-polymers of methyl methacrylate (MMA), ethyl methacrylate (EMA), and n-butyl methacrylate (nBuMA) have been synthesized with just 1% of a fluorinated co-monomer to enhance properties like water repellency while minimizing cost. mdpi.com This demonstrates the ability to design polymer architectures that balance performance with economic viability.
The incorporation of fluorine atoms into a polymer backbone has a profound impact on its characteristics, primarily enhancing its thermal stability and chemical resistance. ontosight.aicore.ac.uk This is attributed to the unique properties of the fluorine atom, including its high electronegativity, which results in a very strong and stable carbon-fluorine (C-F) bond. alfa-chemistry.com20.210.105paint.org This bond is one of the strongest found in polymers, making fluoropolymers exceptionally resistant to chemical attack and thermal degradation. alfa-chemistry.comcoleparmer.com
Thermal Stability: Fluoropolymers are known for their excellent thermal endurance, which generally increases with the number of fluorine atoms in the repeating unit. 20.210.105 Studies on fluorinated methacrylate polymers show they possess high thermal stability, with degradation temperatures often exceeding 220°C. mdpi.comresearchgate.netacs.org For instance, research on polyoxanorbornene imide-based copolymers showed that while fluorine incorporation imparted flexibility, the polymers maintained a high degradation temperature above 350°C. acs.org The inherent stability of the C-F bond compared to the carbon-hydrogen (C-H) bond is a key factor in this enhanced thermal resistance. 20.210.105mdpi.com
Chemical Resistance: The chemical inertness of fluoropolymers is a direct result of the protective sheath of fluorine atoms around the carbon backbone. membrane-solutions.com This structure makes them resistant to a wide array of harsh chemicals, including strong acids, bases, solvents, and oxidizing agents. alfa-chemistry.compolyfluor.nl Consequently, fluoropolymers are ideal for applications in aggressive chemical environments. polyfluor.nl The degree of fluorination is crucial; polymers that are fully fluorinated, like PTFE, exhibit the highest level of chemical resistance. membrane-solutions.comportplastics.com Copolymers derived from this compound also benefit from this characteristic, making them suitable for applications requiring exposure to harsh chemicals. ontosight.ai
The table below summarizes the effect of fluorine content on key polymer properties based on various research findings.
| Property | Impact of Fluorine Incorporation | Supporting Evidence |
| Thermal Stability | Generally increased; high degradation temperatures. mdpi.com20.210.105 | Degradation temperatures for novel fluorinated methacrylate polymers are reported to be above 220°C. mdpi.comresearchgate.net The C-F bond is stronger than the C-H bond, contributing to higher thermal endurance. 20.210.105 |
| Chemical Resistance | Significantly enhanced resistance to acids, bases, and solvents. alfa-chemistry.compolyfluor.nl | The strong C-F bond provides a protective sheath, making the polymer inert to most chemicals. alfa-chemistry.commembrane-solutions.com |
| Surface Energy | Lowered, leading to water and oil repellency. mdpi.compaint.org | Fluorinated acrylate (B77674) polymers show excellent water and oil repellency. mdpi.comnih.gov |
| Mechanical Properties | Can be altered; may impart flexibility but sometimes inferior to non-fluorinated counterparts. acs.orgmdpi.com | Incorporation of fluorine can impart flexibility for creating free-standing films. acs.org However, some fluoropolymers present inferior mechanical properties. mdpi.com |
| Biocompatibility | Can be enhanced, with reduced biofouling. ontosight.ai | Copolymers of this compound and methyl methacrylate show enhanced biocompatibility. ontosight.ai |
Functional Polymeric Materials Development
The unique properties conferred by fluorine make this compound-based polymers highly suitable for the development of functional materials designed for specific, high-performance roles.
The exceptional chemical resistance of fluoropolymers makes them indispensable in industries where materials are exposed to corrosive substances. alfa-chemistry.compolyfluor.nl Polymers derived from this compound are used to create components for chemical processing equipment, such as pipes, tanks, and valves, which must withstand contact with strong acids, bases, and solvents. alfa-chemistry.com
In the semiconductor industry, fluoropolymers are used to protect sensitive electronic components from corrosive chemicals during manufacturing processes. alfa-chemistry.comportplastics.com Their purity and resistance to chemical breakdown are critical in these applications. portplastics.com A case study in pigment processing demonstrated the superiority of fluoropolymer tubing (PTFE and FEP) over polyurethane, as the fluoropolymers could withstand long-term exposure to harsh fluids without contamination. coleparmer.com Furthermore, these materials see use in demanding architectural applications, where coatings must resist weathering, water, and corrosive agents to extend the lifespan of buildings and structures in extreme environments. fluoropolymers.eu
This compound copolymers have been successfully developed as systems for the controlled release of active agents, particularly fluoride ions for dental applications. jst.go.jpnih.gov Copolymers of this compound and methyl methacrylate (MF-MMA) are designed to release fluoride ions over a prolonged period when in an aqueous environment. jst.go.jpepa.gov
The primary release mechanism is the hydrolysis of the acyl fluoride groups (from the MF units) in the polymer chain. jst.go.jpjst.go.jp This chemical reaction, which occurs preferentially at MF-MF configurations within the polymer, results in the liberation of fluoride ions and the formation of an anhydride (B1165640) structure in the polymer backbone. jst.go.jp Research has shown that this hydrolysis process can provide a constant rate of fluoride release for extended periods, such as over 60 days. jst.go.jp The release rate can be modulated by blending the MF-MMA copolymer with other polymers like poly(methyl methacrylate) (PMMA). jst.go.jp
Beyond dental applications, fluorinated polymers are being explored for broader drug delivery systems. mdpi.comuq.edu.au Their tunable properties allow for the design of "smart" materials where drug release can be triggered by external stimuli, offering a sophisticated level of control. mdpi.comuq.edu.au
The table below details research findings on fluoride release from MF-MMA copolymer systems.
| Copolymer System | Release Medium | Key Finding | Citation |
| This compound-methyl methacrylate (MF-MMA) copolymer | Phosphate (B84403) buffer (pH 7) | Release of fluoride ions was constant over a period of 60 days. | jst.go.jp |
| MF-MMA copolymer film | Not specified | Release occurs via hydrolysis of MF units, leading to anhydride formation. | jst.go.jp |
| MF-MMA copolymer blended with PMMA | 0.2M phosphate buffer (pH 7) | The blended polymer showed a higher fluoride ion release rate than the pure copolymer at the same fluoride content. | jst.go.jp |
| MF-MMA copolymer as a dental sealant | Phosphate buffer (pH 7) at 37°C | Fluoride penetration and uptake by human enamel increased with prolonged exposure time to the sealant. | nih.gov |
Fluoropolymers are highly valued for creating advanced coatings and films due to their durability, low surface energy, and protective qualities. paint.orgfluoropolymers.eu Coatings formulated with polymers containing this compound exhibit excellent resistance to chemicals, weathering, water, and UV radiation. ontosight.aipaint.org
A significant application is in architectural coatings. paint.orgfluoropolymers.eu Fluoropolymer films, such as those made from ETFE, are used in large-scale architectural projects like stadium roofs. fluoropolymers.eucoatingsystems.com These materials are chosen for their light weight, flexibility, and reduced maintenance costs, as their low-friction surface prevents dirt from adhering. fluoropolymers.eucoatingsystems.com "Cool Roof" technology utilizes fluoropolymer coatings that reflect solar radiation, which can reduce a building's cooling costs by up to 22%. fluoropolymers.eu
In more specialized areas, new fluorinated methacrylate polymers are being developed as advanced coating materials that provide excellent water and oil repellency. mdpi.comnih.govnih.gov Copolymers of fluorinated methacrylate and glycidyl (B131873) methacrylate have been used to create self-cleaning surfaces with impressive water contact angles. nih.gov These coatings can be covalently attached to surfaces, enhancing their durability for long-term performance. nih.gov Research is also being conducted on applying these protective coatings to preserve cultural heritage, demonstrating their versatility. mdpi.com
Interdisciplinary Research in Materials Science and Engineering
The development and application of this compound polymers are prime examples of successful interdisciplinary research, integrating principles from chemistry, materials science, and various engineering disciplines. This collaborative approach is essential for designing materials with tailored properties for specific, advanced applications. The inherent reactivity of the acyl fluoride group in this compound makes it a valuable monomer for creating functional polymers, the full potential of which can only be realized through the combined expertise of researchers from diverse fields.
A significant area of this interdisciplinary work is in the field of dental materials. jst.go.jp Research into this compound-methyl methacrylate (MF-MMA) copolymers for fluoride-releasing dental materials showcases the synergy between polymer chemistry and dental science. jst.go.jpacs.org Chemists synthesize and characterize the copolymers, while dental researchers evaluate their efficacy in preventing tooth decay, measuring fluoride ion release rates and assessing their compatibility with the oral environment. jst.go.jp This collaboration has led to the development of new dental resins and sealants that provide prolonged fluoride release. jst.go.jpacs.org
Another key area of interdisciplinary research is the development of advanced coatings. nih.govresearchgate.netmdpi.com The synthesis of novel fluorine-containing methacrylate polymers for coatings requires expertise in organic and polymer chemistry to create monomers and polymers with specific functionalities. nih.govresearchgate.netmdpi.com Materials scientists and chemical engineers then investigate the surface properties, thermal stability, and performance of these coatings for various applications, aiming for desirable characteristics like hydrophobicity and oil repellency. nih.govresearchgate.netmdpi.com The relationship between the polymer structure and its surface properties is a central theme in this research, often requiring sophisticated analytical techniques and modeling. nih.govresearchgate.net
The following tables summarize key findings from interdisciplinary research on this compound polymers:
Table 1: Research Findings on this compound-Methyl Methacrylate (MF-MMA) Copolymers for Dental Applications
| Research Focus | Key Findings | Interdisciplinary Aspect | Reference |
| Fluoride Ion Release | MF-MMA copolymers release fluoride ions over a prolonged period. The release rate is influenced by the copolymer composition and the pH of the surrounding medium. | Combines polymer synthesis (chemistry) with dental materials science to create a therapeutic dental device. | jst.go.jp |
| Hydrolysis and Anhydride Formation | Infrared spectroscopy revealed the formation of an anhydride during the hydrolysis of the copolymer, which affects the fluoride release mechanism. | Integrates analytical chemistry techniques with materials science to understand the degradation and functional mechanism of the polymer. | jst.go.jp |
| Mechanical Properties | The tensile strength of the copolymer films, both pure and blended with poly(methyl methacrylate) (PMMA), was evaluated to ensure suitability for dental applications. | Involves materials engineering to test the mechanical integrity of the polymers for practical use in dentistry. | jst.go.jp |
| Dental Resin Setting Time | The presence of MF units in the copolymers was found to affect the setting time of experimental dental resins. | Bridges polymer chemistry and dental engineering to optimize the clinical handling properties of the material. | jst.go.jp |
Table 2: Research Findings on Novel Fluorine-Containing Methacrylate Polymers for Coatings
| Research Focus | Key Findings | Interdisciplinary Aspect | Reference |
| Synthesis and Polymerization | A new fluorine-containing methacrylate monomer was synthesized and copolymerized with various alkyl methacrylates. | Utilizes organic and polymer chemistry for the design and creation of novel monomers and polymers. | nih.govresearchgate.netmdpi.com |
| Surface Properties | The resulting polymers exhibited excellent water and oil repellency. The hydrophobicity could be tuned by altering the alkyl chain length in the copolymer. | Combines surface science and materials engineering to characterize and tailor the surface properties of the coatings for specific functionalities. | nih.govresearchgate.netmdpi.com |
| Thermal Properties | The polymers showed high thermal stability, with decomposition temperatures generally above 220 °C. The glass transition temperature (Tg) could be adjusted by controlling the monomer feed ratio. | Involves thermal analysis, a key area in materials science, to determine the operational limits and processing parameters of the new polymers. | nih.govresearchgate.net |
| Structure-Property Relationship | A clear relationship was established between the copolymer composition, surface energy, and resulting hydrophobicity. | This fundamental aspect of materials science requires collaboration between chemists who synthesize the polymers and engineers who analyze their performance. | nih.govresearchgate.net |
These examples underscore how the advancement of materials based on this compound is not confined to a single discipline. lancaster.ac.ukvanderbilt.edu The journey from monomer synthesis to a functional product necessitates a continuous feedback loop between chemists, materials scientists, and engineers, each bringing their specialized knowledge to bear on the collective goal of creating innovative and effective materials. chronoshub.io
Future Directions and Emerging Research Avenues
Innovations in Synthetic Methodologies for Methacryloyl Fluoride (B91410)
The synthesis of acyl fluorides, including methacryloyl fluoride, is moving beyond traditional methods toward more efficient, safer, and versatile protocols. A significant area of innovation involves the direct conversion of carboxylic acids, aldehydes, or even alcohols into acyl fluorides under mild conditions. organic-chemistry.orgacs.org One promising approach utilizes a combination of trichloroisocyanuric acid and cesium fluoride, which facilitates the synthesis of various acyl fluorides in high yields (up to 99%). acs.org This method is notable for its applicability to the late-stage functionalization of complex molecules. organic-chemistry.orgacs.org
Another emerging strategy involves phosphine-catalyzed acyl-group exchange reactions between carboxylic acids and an aroyl fluoride, such as 2,6-difluorobenzoyl fluoride. researchgate.net This represents the first use of an acyl fluoride as a deoxyfluorination reagent. researchgate.net Furthermore, palladium-catalyzed "acyl-exchange" reactions are being explored, where a simple, commercially available acyl fluoride like benzoyl fluoride can serve as the fluoride source to generate more complex acyl fluorides from acid anhydrides. sciencedaily.comtus.ac.jp These novel catalytic systems offer pathways to synthesize this compound and its derivatives with greater efficiency and under milder conditions than previously possible.
| Synthetic Method | Precursors | Key Reagents/Catalysts | Key Advantages |
| Oxidative Fluorination | Carboxylic acids, aldehydes, alcohols | Trichloroisocyanuric acid, Cesium fluoride | High yields, mild conditions, broad functional group tolerance. organic-chemistry.orgacs.org |
| Phosphine-Catalyzed Exchange | Carboxylic acids | Tricyclohexylphosphine, 2,6-difluorobenzoyl fluoride | Direct conversion from carboxylic acids. researchgate.net |
| Palladium-Catalyzed Exchange | Acid anhydrides | Palladium/phosphine catalyst, Benzoyl fluoride | Reversible reaction, uses simple acyl fluoride as fluorine source. tus.ac.jp |
Exploration of Complex Polymer Architectures and Self-Assembly
This compound serves as a critical building block for creating complex polymer architectures with unique properties, driven by the distinct characteristics of fluorine. rsc.org The incorporation of fluorinated monomers into block copolymers (BCPs) is a major research focus due to the strong incompatibility between fluorinated and non-fluorinated blocks, which promotes microphase separation and self-assembly into well-defined nanostructures. acs.orgrsc.org
Recent studies on fluorinated BCPs demonstrate the formation of hierarchical "structure-within-structure" assemblies. nist.gov For instance, block copolymers with sufficiently long perfluorinated side chains can exhibit liquid crystal-like ordering within the fluorinated domains, leading to complex morphologies like a smectic phase within a larger lamellar structure. acs.orgnist.gov Researchers are exploring various synthetic methods, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to create novel triphilic block copolymers containing hydrophilic, lipophilic, and fluorophilic segments. rsc.orgresearchgate.net Depending on the balance of these segments, these polymers can self-assemble in solution into diverse shapes, from spheres and wormlike structures to novel nail-shaped morphologies. rsc.org The ability to precisely control these architectures opens up possibilities for developing advanced materials for nanolithography, low-surface-energy coatings, and responsive materials. nih.govrsc.org
Integration of Artificial Intelligence and Machine Learning in Materials Discovery
Investigation of Unexplored Reactivity and Derivatization Pathways
Beyond its role as a monomer for polymerization, the acyl fluoride group in this compound offers unique reactivity that is a subject of ongoing investigation. Acyl fluorides are increasingly recognized for their stability and selective reactivity in transition-metal catalysis. sciencedaily.comtus.ac.jp Emerging research has demonstrated that the carbon-fluorine (C-F) bond of an acyl fluoride can be reversibly cleaved and re-formed using a palladium catalyst. tus.ac.jp This discovery enables novel "acyl-exchange" reactions, allowing for the synthesis of new, complex acyl fluorides from simpler, readily available ones. sciencedaily.comtus.ac.jp
This catalytic approach opens up new derivatization pathways for this compound, allowing it to be used as a synthon for creating a variety of small molecules and functionalized materials that were previously difficult to access. For example, it could be used in challenging amidation or esterification reactions to produce novel compounds. researchgate.net Computational studies using methods like density functional theory (DFT) can help elucidate reaction mechanisms and predict the reactivity of fluorinated compounds, guiding the experimental exploration of these new chemical transformations. nih.govemerginginvestigators.org
Research into Environmental Aspects of Fluorinated Polymers, including Mineralization
The high stability of the carbon-fluorine bond, which imparts desirable properties to fluoropolymers, also raises important environmental questions regarding their persistence and end-of-life fate. nih.gov Research is increasingly focused on understanding the environmental impact of fluorinated polymers, including those derived from this compound, which are classified as side-chain fluorinated polymers. nih.govacs.org Unlike fluoropolymers with a fully fluorinated backbone like PTFE, side-chain polymers can potentially degrade and release their fluorinated components into the environment. nih.govacs.org
A key area of research is the "mineralization" of fluoropolymers, which involves breaking them down into inorganic, environmentally benign products like fluoride ions. mdpi.com Recent studies have shown that fluoroelastomers can be completely mineralized using superheated water in the presence of potassium hydroxide. mdpi.com This process efficiently transforms the organic fluorine into fluoride ions, which can then be precipitated as calcium fluoride (CaF₂), the starting material for the fluorochemical industry, effectively closing the fluorine life cycle. mdpi.com While incineration is another disposal method, it can lead to the formation of trifluoroacetic acid (TFA) and other perhalogenated acids. cswab.org Understanding these degradation and mineralization pathways is crucial for designing future fluorinated materials that are both high-performance and environmentally sustainable. nih.govnih.gov
Q & A
Q. What are the established methods for synthesizing Methacryloyl fluoride, and what are the key considerations for ensuring reaction efficiency and safety?
this compound is typically synthesized via nucleophilic substitution reactions using methacryloyl chloride and fluoride sources (e.g., KF or HF). Critical considerations include:
- Reaction Environment : Use of anhydrous conditions to prevent hydrolysis, as moisture can degrade the compound .
- Catalyst Selection : Triethylamine is often employed to neutralize HCl byproducts in analogous methacryloyl chloride reactions, which could be adapted for fluoride synthesis .
- Safety Protocols : Storage in inert, moisture-free environments (e.g., under nitrogen) due to its reactivity and potential hydrolysis hazards .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : NMR is critical for confirming fluoride incorporation and identifying impurities like methacrylic acid derivatives .
- Chromatography : Gas chromatography (GC) or HPLC with UV detection can assess purity, with retention times compared to standards .
- Elemental Analysis : Quantifying fluorine content to validate stoichiometric ratios .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Containment : Use fume hoods and sealed reaction systems to avoid inhalation or skin contact, given its volatility and toxicity .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
- Waste Disposal : Neutralization with alkaline solutions (e.g., sodium bicarbonate) before disposal to mitigate environmental risks .
Advanced Research Questions
Q. How can researchers design experiments to investigate the controlled release of fluoride ions from this compound-based copolymers in dental materials?
- Copolymer Synthesis : Incorporate this compound into methacrylate matrices (e.g., methyl methacrylate) via radical polymerization. Monitor fluoride release kinetics using ion-selective electrodes in simulated saliva .
- Degradation Studies : Accelerate hydrolysis under varying pH conditions (4.0–7.4) to mimic oral environments and quantify fluoride release via spectrophotometry .
- Mechanistic Modeling : Use Arrhenius plots to correlate temperature-dependent release rates with copolymer composition .
Q. What strategies are recommended for resolving discrepancies in reported reactivity parameters of this compound under varying experimental conditions?
- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables causing discrepancies .
- Cross-Validation : Compare results with alternative characterization techniques (e.g., NMR vs. IR spectroscopy) to confirm reaction outcomes .
- Meta-Analysis : Systematically review literature to identify trends or methodological biases, such as inconsistent purity standards or calibration methods .
Q. How can computational methods be integrated with experimental data to predict the polymerization behavior of this compound derivatives?
- DFT Calculations : Model reaction pathways (e.g., radical initiation steps) to predict kinetic parameters like activation energy .
- Molecular Dynamics (MD) : Simulate copolymer hydration to assess fluoride ion diffusion rates in aqueous environments .
- Data Validation : Compare computational predictions with empirical data (e.g., DSC for glass transition temperatures) to refine models .
Q. What methodologies are effective for optimizing reaction conditions to minimize side reactions during this compound polymerization?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., initiator concentration, temperature) and identify optimal conditions for yield and molecular weight control .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track monomer conversion in real time and adjust conditions dynamically .
- Catalyst Screening : Evaluate heterogeneous catalysts (e.g., maghnite-Na+) for improved selectivity and reduced byproduct formation .
Methodological Guidance
Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound applications?
- Database Selection : Prioritize peer-reviewed journals (e.g., Macromolecules, Dental Materials) and avoid unreliable sources (e.g., ) .
- Keyword Strategy : Combine terms like “this compound copolymer,” “fluoride release kinetics,” and “polymerization mechanisms” .
- Critical Appraisal : Evaluate study quality using criteria from Fluoride Science’s systematic reviews, focusing on reproducibility and statistical rigor .
Q. What experimental controls are critical when studying the environmental stability of this compound-based materials?
- Blank Reactions : Run parallel experiments without the monomer to account for background fluoride levels .
- Accelerated Aging : Expose materials to UV light or elevated humidity to simulate long-term degradation .
- Reference Standards : Include commercially available fluoride-releasing polymers (e.g., glass ionomer cements) for comparative analysis .
Data Presentation and Reproducibility
Q. How can researchers ensure their this compound studies meet reproducibility standards for publication?
- Detailed Protocols : Document synthesis steps, purification methods, and instrument settings (e.g., NMR parameters) as per Chromatography’s guidelines .
- Open Data : Share raw datasets (e.g., chromatograms, kinetic curves) in supplementary materials .
- Collaborative Validation : Partner with independent labs to verify key findings, as recommended in International Journal of Molecular Sciences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
